molecular formula C7H5ClFI B14861945 1-(Chloromethyl)-3-fluoro-5-iodobenzene

1-(Chloromethyl)-3-fluoro-5-iodobenzene

Cat. No.: B14861945
M. Wt: 270.47 g/mol
InChI Key: WGLWSIKKEDQSTA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C7H5ClFI. This compound is characterized by the presence of three distinct substituents on the benzene ring: a chloromethyl group at the 1-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position. These substituents impart unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-fluoro-5-iodobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative followed by chloromethylation. For instance, the preparation may begin with the iodination of 3-fluorotoluene to introduce the iodine atom at the desired position. This is followed by a chloromethylation reaction using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) to introduce the chloromethyl group .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-3-fluoro-5-iodobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-fluoro-5-iodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which activate the benzene ring towards nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

1-(Chloromethyl)-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:

The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations.

Properties

Molecular Formula

C7H5ClFI

Molecular Weight

270.47 g/mol

IUPAC Name

1-(chloromethyl)-3-fluoro-5-iodobenzene

InChI

InChI=1S/C7H5ClFI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2

InChI Key

WGLWSIKKEDQSTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)I)CCl

Origin of Product

United States

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